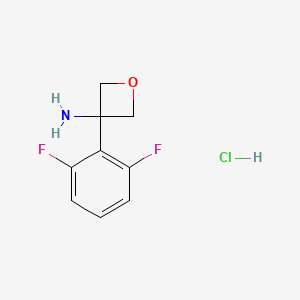

3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,6-difluorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGVCYLEQGQJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=C(C=CC=C2F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-03-4 | |

| Record name | 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride

An In-Depth Technical Guide to the Chemical Properties of 3-(2,6-Difluorophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this compound. This compound is a valuable building block for drug discovery and development, merging the unique structural and physicochemical advantages of the oxetane ring with the electronic influence of a difluorinated phenyl group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its application. We will delve into its physicochemical characteristics, spectroscopic profile, analytical quantification methods, and essential safety protocols, grounding all claims in authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a substituted oxetane derivative. The core structure features a four-membered oxetane ring, which has gained significant attention in medicinal chemistry. Replacing more common groups like gem-dimethyl or carbonyls with an oxetane can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[1] The presence of the 2,6-difluorophenyl moiety significantly influences the molecule's electronic properties and potential for hydrogen bonding interactions. As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, which is advantageous for biological assays and formulation development.[2]

Caption: Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | 3-(2,6-difluorophenyl)oxetan-3-amine;hydrochloride | [3] |

| Molecular Formula | C₉H₁₀ClF₂NO | [3] |

| Molecular Weight | 221.63 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Canonical SMILES | C1C(CO1)(C2=C(C=CC=C2F)F)N.Cl | [3] |

| InChI Key | MFKMJZHUKOFYIX-UHFFFAOYSA-N (free base) | [3] |

| Appearance | White to off-white solid (predicted) | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][5] | N/A |

| Melting Point | Data not available. | [4] |

| pKa | Data not available; the primary amine confers basicity. | N/A |

| XlogP (predicted) | 0.5 (for free base) | [3] |

Synthesis and Purification

The synthesis of 3-substituted oxetan-3-amine hydrochlorides typically culminates in an acid-mediated deprotection of a suitable nitrogen-protected precursor. A common and industrially scalable approach involves the removal of a tert-butyloxycarbonyl (Boc) or a sulfinyl protecting group from the amine using a solution of hydrogen chloride.[6]

The choice of an HCl solution in a non-aqueous solvent like methanol, dioxane, or dichloromethane is critical. It allows for the simultaneous deprotection of the amine and the in-situ formation of the hydrochloride salt, which often has lower solubility in the reaction medium, facilitating its isolation via precipitation and filtration.

Caption: Final deprotection and salt formation workflow.

Representative Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the N-Boc protected 3-(2,6-Difluorophenyl)oxetan-3-amine precursor in dichloromethane (DCM) or methanol at room temperature.

-

Acidification: Cool the solution to 0-5 °C in an ice bath. Add a 4M solution of HCl in methanol or dioxane dropwise with stirring.[6] The molar ratio of HCl to the precursor should be in excess (e.g., 3-5 equivalents) to ensure complete deprotection.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours or until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.

-

Precipitation: To facilitate precipitation of the product, an anti-solvent such as methyl tert-butyl ether (MTBE) can be added to the reaction mixture.[6]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold MTBE or another suitable non-polar solvent to remove residual impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final this compound.

Spectroscopic and Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and quantity of the target compound. A combination of mass spectrometry, NMR, and chromatography is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this primary amine, Gas Chromatography-Mass Spectrometry (GC-MS) may require derivatization to improve volatility and peak shape.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is often more direct. The predicted mass-to-charge ratios (m/z) for the free base are valuable for interpretation.

Table 2: Predicted m/z for Adducts of the Free Base (C₉H₉F₂NO)

| Adduct | m/z |

| [M+H]⁺ | 186.07250 |

| [M+Na]⁺ | 208.05444 |

| [M+K]⁺ | 224.02838 |

| [M-H]⁻ | 184.05794 |

| Data sourced from PubChemLite prediction.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not publicly available, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the difluorophenyl ring, which would be split by both neighboring protons and through-space fluorine couplings. The four protons of the oxetane ring would likely appear as two distinct multiplets in the 4.0-5.0 ppm region. The protons of the ammonium group (NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The quaternary carbon of the oxetane ring bonded to the phenyl group and nitrogen would be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretching: A broad absorption band in the 2400-2800 cm⁻¹ range is characteristic of the ammonium salt (R-NH₃⁺).[8]

-

Aromatic C=C Stretching: Peaks around 1600-1450 cm⁻¹.

-

C-F Stretching: Strong, sharp absorptions typically found in the 1350-1100 cm⁻¹ region.

-

C-O-C Stretching: A distinct band for the cyclic ether (oxetane) would be expected around 1100-1000 cm⁻¹.

Proposed Analytical Methodologies

For quantification in research and quality control settings, a validated chromatographic method is necessary.

Caption: Proposed workflows for quantification and identification.

This is the preferred method for routine quantification due to its robustness and simplicity. The aromatic ring provides a strong chromophore for UV detection.[9]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic or trifluoroacetic acid. The acid ensures the analyte remains protonated for good peak shape.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~215 nm or another UV maximum.[9]

-

Protocol:

-

Prepare a stock solution of the hydrochloride salt in the mobile phase.

-

Generate a calibration curve using a series of dilutions.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

-

Inject samples and standards onto the HPLC system.

-

Quantify the analyte by comparing the peak area of the sample to the calibration curve.

-

GC-MS provides excellent selectivity and structural confirmation. However, the primary amine is highly polar and requires derivatization to block the active hydrogens, thereby increasing volatility and preventing poor peak shape.[7]

-

Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common choice for acylating primary amines.[7]

-

Instrumentation: GC-MS system with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms).[10]

-

Protocol:

-

Dissolve a known quantity of the sample in a dry, aprotic solvent (e.g., ethyl acetate).

-

Add an excess of TFAA and a mild base (e.g., pyridine), if necessary.

-

Heat the reaction mixture (e.g., 60 °C for 30 minutes) to complete the derivatization.

-

Cool the sample and inject an aliquot into the GC-MS.

-

Analyze using both full scan mode for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification.[10]

-

Chemical Stability and Reactivity

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, open flames, and hot surfaces.[11] The material may be air-sensitive.[11]

-

Light Sensitivity: Protect from direct sunlight.[4]

Reactivity Profile

The reactivity is dominated by the primary ammonium group and the oxetane ring.

-

Amine Group: In its free base form, the primary amine is a potent nucleophile and can participate in a wide range of reactions, including acylation, alkylation, and reductive amination. As the hydrochloride salt, its nucleophilicity is masked, but it can be readily deprotonated with a base.

-

Oxetane Ring: The four-membered ether ring is more stable than an epoxide but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions. This property is a key consideration in assessing potential metabolic pathways and in designing synthetic routes where the ring must remain intact.

-

Aromatic Ring: The 2,6-difluoro substitution makes the phenyl ring electron-deficient and deactivates it towards electrophilic aromatic substitution.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is based on data from structurally related amine hydrochlorides.

-

Hazard Classification: May cause skin irritation or burns and serious eye damage.[11][12] Harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[4]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or spray.[11] Keep the container tightly closed when not in use. Ground and bond containers when transferring material to prevent static discharge.[11]

-

First-Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Skin: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

References

- 3 - SAFETY DATA SHEET. (2007, April 16). Google Cloud.

- Safety D

- This compound (C9H9F2NO) - PubChemLite.Université du Luxembourg.

- 1 - Safety D

- Analytical Methods.Google Cloud.

- 3-(4-Fluorophenyl)oxetan-3-amine hydrochloride (CAS 1332839-79-8).Fluorochem.

- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

- 3-Phenyloxetan-3-amine hydrochloride.CymitQuimica.

- Analytical Methods. (2010, January 15). RSC Publishing.

- Amine NMR Spectra (in CDCl3 unless otherwise indic

- Formation and identification of novel derivatives of primary amine and zwitterionic drugs.IU Indianapolis ScholarWorks.

- Buy Online TRC - 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride.LGC Standards.

- 1010097-89-8 | 3,3-Difluoropropan-1-amine hydrochloride.ChemScene.

- 491588-41-1 | Oxetan-3-amine hydrochloride.BLD Pharm.

- Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.Benchchem.

- CAS 491588-41-1: oxetan-3-amine hydrochloride.CymitQuimica.

- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). PMC.

- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). PMC.

- CN109384677A - A method of synthesis primary amine hydrochloride.

- AMANTADINE HYDROCHLORIDE.MOEHS Group.

- 1340533-08-5 | N-(2-fluorobenzyl)oxetan-3-amine.ChemScene.

- APPLICATION OF INFRARED SPECTROSCOPY AND X-RAY POWDER DIFFRACTOMETRY FOR ASSESSMENT OF THE QUALITATIVE COMPOSITION OF COMPONEN. (2023, April 4). Google Cloud.

- Solubility D

- 3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO) - PubChemLite.Université du Luxembourg.

- 3-[(2,4-difluorophenyl)methyl]oxetan-3-amine hydrochloride - PubChemLite.Université du Luxembourg.

- INFRARED REFERENCE SPECTRA.PMDA.

- 3-(difluoromethyl)oxetan-3-amine | 1779926-68-9.Sigma-Aldrich.

- 3-(2,3-difluorophenyl)-2,6-difluoroaniline | 2137772-11-1.Sigma-Aldrich.

- Study on Synthesis Of Oxetan-3-ol.

- 3-Aminooxetane 97 21635-88-1.Sigma-Aldrich.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. kishida.co.jp [kishida.co.jp]

- 5. toku-e.com [toku-e.com]

- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. moehs.com [moehs.com]

The Ascendancy of 3,3-Disubstituted Oxetanes: A Technical Guide for Modern Drug Discovery

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has propelled the exploration of unique three-dimensional scaffolds in medicinal chemistry. Among these, the 3,3-disubstituted oxetane motif has emerged as a powerful tool for drug designers. This guide provides an in-depth technical analysis of the strategic application of 3,3-disubstituted oxetanes, moving beyond their conceptual appeal to detail the underlying principles of their design, synthesis, and impact on drug-like properties. We will explore their role as versatile bioisosteres, their influence on physicochemical parameters, and provide practical, field-proven synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable structural unit to overcome contemporary challenges in medicinal chemistry.

Introduction: Beyond Flatland – The Strategic Imperative for 3D Scaffolds

The dominance of flat, aromatic structures in drug discovery has been challenged by the need for molecules with improved physicochemical properties and the ability to engage with complex protein topographies.[1] Saturated, three-dimensional scaffolds offer a route to escape "flatland," providing access to novel chemical space and enhancing properties such as solubility and metabolic stability.[1] The 4-membered oxetane ring, a polar heterocycle, has garnered significant attention in this context.[1][2] This guide will specifically focus on the 3,3-disubstituted oxetane subclass, which offers the unique advantage of introducing steric bulk and modulating molecular properties without the complication of a new chiral center.[3][4]

The 3,3-Disubstituted Oxetane Motif: A Bioisosteric Chameleon

A cornerstone of the utility of 3,3-disubstituted oxetanes lies in their capacity to act as effective bioisosteres for commonly employed, yet often problematic, functional groups. This bioisosteric replacement is not merely a structural swap but a strategic intervention to fine-tune a molecule's properties.

A Superior Alternative to the gem-Dimethyl Group

The gem-dimethyl group is a classic medicinal chemistry tool used to block metabolically labile positions and to provide steric bulk. However, its introduction invariably increases lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[5] In a seminal contribution, Carreira and coworkers demonstrated that replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can effectively shield adjacent sites from metabolism without the associated lipophilicity penalty.[3][5] The polar nature of the oxetane's oxygen atom can lead to a significant improvement in aqueous solubility.[6]

Causality in Action: The choice to replace a gem-dimethyl group with a 3,3-disubstituted oxetane is driven by the need to mitigate metabolic instability at a specific position without compromising, and ideally improving, the compound's solubility profile. The oxetane's oxygen atom acts as a hydrogen bond acceptor, enhancing interactions with water and thereby boosting solubility.[4]

A Stable Surrogate for the Carbonyl Group

The carbonyl group, while a key pharmacophoric element, can be susceptible to metabolic reduction and may possess undesirable reactivity. 3,3-Disubstituted oxetanes have emerged as compelling isosteres for ketones, mimicking the carbonyl's dipole moment and hydrogen bonding capabilities while offering enhanced metabolic stability.[1][4] This is particularly relevant for diaryl ketones, which can have liabilities related to photoreactivity.[4]

Physicochemical Impact: Fine-Tuning Molecular Properties

The incorporation of a 3,3-disubstituted oxetane can profoundly and predictably alter a molecule's physicochemical properties.

Solubility and Lipophilicity

The inherent polarity of the oxetane ring generally leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility.[4][7] This effect is, however, context-dependent and can be influenced by the nature of the substituents at the 3-position. For instance, fluorinated alkyl groups at the 3-position can increase lipophilicity while still providing the metabolic benefits of the oxetane core.[8]

Metabolic Stability

3,3-Disubstituted oxetanes are generally more robust towards ring-opening reactions compared to other substituted oxetanes, contributing to their enhanced metabolic stability.[2][3] They can also redirect metabolic clearance pathways away from cytochrome P450 enzymes towards microsomal epoxide hydrolase (mEH), which can be advantageous in mitigating drug-drug interactions.[7]

Acidity and Basicity Modulation

The electron-withdrawing nature of the oxetane ring can influence the pKa of neighboring functional groups. For example, the introduction of an oxetane can lower the pKa of adjacent carboxylic acids by up to three units compared to a gem-dimethyl or cyclobutyl group.[9][10] This can have significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Comparative Physicochemical Properties

| Bioisosteric Replacement | Change in logD | Change in Solubility | Impact on Metabolic Stability | pKa Modulation |

| gem-dimethyl → 3,3-disubstituted oxetane | Decrease | Increase[6] | Generally Increased[3][5] | N/A |

| Carbonyl → 3,3-disubstituted oxetane | Variable[4][11] | Generally Increased | Increased[1][4] | N/A |

| Cyclopropyl → 3-carboxy-oxetane | Decrease | Increase | Variable | Decreases pKa[8] |

| Cyclobutyl → 3-carboxy-oxetane | Decrease | Increase | Variable | Decreases pKa[8] |

Synthetic Strategies: Accessing 3,3-Disubstituted Oxetanes

The synthetic accessibility of 3,3-disubstituted oxetanes has historically been a barrier to their widespread adoption. However, recent advances have provided robust and scalable methods for their preparation.

Classical Cyclization Approaches

The Williamson etherification of a 1,3-diol is a traditional and reliable method for constructing the oxetane ring.[5] This typically involves the monotosylation of the diol followed by intramolecular cyclization under basic conditions.

Experimental Protocol: Williamson Etherification for 3,3-Disubstituted Oxetane Synthesis

-

Monotosylation: To a solution of the 3,3-disubstituted-1,3-propanediol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portionwise.

-

Reaction Monitoring: Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Cyclization: Dissolve the crude tosylate in tetrahydrofuran (THF) and add sodium hydride (1.2 equivalents) at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Modern Synthetic Methodologies

More recent innovations have focused on the development of more convergent and versatile routes to 3,3-disubstituted oxetanes. These include:

-

Nucleophilic attack on oxetane Michael acceptors: Carreira and coworkers developed a method starting from oxetan-3-one to generate Michael acceptors for the introduction of various substituents.[3]

-

Generation of oxetane carbocations: The formation of oxetane- and azetidine-benzylic carbocations provides a general strategy to access valuable 3,3-disubstituted derivatives.[1]

-

Defluorosulfonylative coupling: This method allows for the coupling of oxetane sulfonyl fluorides with a variety of nucleophiles.[2]

-

Decarboxylative arylation: Metallaphotoredox catalysis enables the decarboxylative arylation of oxetane amino acids.[2]

Diagram: Synthetic Pathways to 3,3-Disubstituted Oxetanes

Caption: Key synthetic routes to 3,3-disubstituted oxetanes.

Case Studies: 3,3-Disubstituted Oxetanes in Clinical Candidates

The successful incorporation of 3,3-disubstituted oxetanes into numerous clinical candidates underscores their value in drug discovery.[2][3] For example, the Bruton's tyrosine kinase (BTK) inhibitor Rilzabrutinib, recently approved, features a 3,3-disubstituted oxetane moiety.[3] The inclusion of the oxetane was crucial for optimizing the physicochemical properties of the molecule.[3]

Conclusion and Future Outlook

3,3-Disubstituted oxetanes have transitioned from a niche structural curiosity to a mainstream tool in the medicinal chemist's arsenal. Their ability to serve as effective bioisosteres for problematic functional groups, coupled with their positive impact on key physicochemical properties, makes them a highly attractive motif for modern drug discovery. While synthetic challenges remain, ongoing innovations in synthetic methodology are continually expanding the accessibility and diversity of these valuable building blocks.[2][12] The continued exploration of 3,3-disubstituted oxetanes is poised to deliver the next generation of therapeutics with enhanced efficacy and safety profiles.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 77(3), 192-195. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Chekler, E. L., & Stepan, A. F. (2018). Oxetanes in drug discovery: where are we in 2025?. Future Medicinal Chemistry, 10(23), 2735-2738. [Link]

-

Litskan, E., Lynnyk, S., Shypov, R., Vashchenko, B., Granat, D., Grygorenko, O., ... & Ryabukhin, S. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Rojas, J. J., Croft, R. A., Mousseau, J. J., & Bull, J. A. (2021). Investigating 3, 3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC medicinal chemistry, 12(7), 1166-1173. [Link]

-

Litskan, E., Lynnyk, S., Shypov, R., Vashchenko, B., Granat, D., Grygorenko, O., ... & Ryabukhin, S. (2025). Fine-Tuning of Physicochemical Properties of 3, 3-Disubstituted Oxetanes Introducing Fluorine Atom (s) on the Building Blocks Level. Chemistry–A European Journal. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in drug discovery campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]

-

Litskan, E., Lynnyk, S., Shypov, R., Vashchenko, B., Granat, D., Grygorenko, O., ... & Ryabukhin, S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Rojas, J. J., Croft, R. A., Mousseau, J. J., & Bull, J. A. (2021). Investigating 3, 3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

-

Litskan, E., Lynnyk, S., Shypov, R., Vashchenko, B., Granat, D., Grygorenko, O., ... & Ryabukhin, S. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Huskey, S. E., ... & Grosso, J. A. (2012). Application of the oxetane motif in the design of a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. Journal of medicinal chemistry, 55(7), 3414-3426. [Link]

-

Rojas, J. J. (2022). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Imperial College London. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility Profile of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Early-Stage Drug Development

The journey of a promising new chemical entity (NCE) from laboratory discovery to a viable therapeutic agent is fraught with challenges. Among the most critical early hurdles is the determination of its physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, clinical efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in modern medicinal chemistry.

The incorporation of unique structural motifs, such as the oxetane ring, has become a strategic approach in drug design to modulate key properties like metabolic stability, lipophilicity, and, notably, aqueous solubility.[1][2][3][4] Understanding the interplay between the various functional groups within this molecule—the polar oxetane, the lipophilic difluorophenyl ring, the basic amine, and its hydrochloride salt form—is essential for predicting its behavior in both aqueous and organic media. This knowledge is not merely academic; it directly informs critical decisions in formulation development, route of administration, and the design of subsequent preclinical and clinical studies. As a senior application scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate these studies but also to adapt and troubleshoot them for their specific research contexts.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of 3-(2,6-difluorophenyl)oxetan-3-amine HCl is a direct consequence of its molecular architecture. A nuanced understanding of each component is crucial for interpreting its solubility behavior.

-

The Oxetane Ring: This four-membered cyclic ether is a key feature. The oxygen atom in the oxetane ring is a hydrogen bond acceptor, which can significantly enhance aqueous solubility.[1] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by factors ranging from 4 to over 4000, depending on the molecular context.[1][4] The polar nature of the oxetane can also influence the overall three-dimensional shape of the molecule, which can impact crystal lattice energy and, consequently, solubility.[3]

-

The 2,6-Difluorophenyl Group: This aromatic ring contributes to the lipophilicity of the molecule. The two fluorine atoms are highly electronegative and can engage in dipole-dipole interactions, but their primary effect is to increase the hydrophobicity of this portion of the molecule.

-

The Amine Group and its Hydrochloride Salt: The primary amine is a basic center and a hydrogen bond donor and acceptor. In its free base form, its solubility in water would be limited. However, as a hydrochloride salt, the amine is protonated, forming an ammonium chloride ion pair. This ionic character dramatically increases its polarity and, therefore, its aqueous solubility.[5] The pKa of the amine is a critical parameter, as it dictates the pH at which the molecule transitions between its more soluble ionized form and its less soluble free base form.

Theoretical Framework: Predicting Solubility Behavior

The interplay of these structural features suggests a distinct solubility profile:

-

Aqueous Solubility: Due to the hydrochloride salt form, the compound is expected to exhibit good solubility in water and aqueous buffer systems.[5] The solubility will, however, be pH-dependent. At low pH, the amine will be fully protonated, maximizing solubility. As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the less soluble free base, leading to a decrease in solubility.

-

Organic Solvent Solubility: The solubility in organic solvents will be a function of solvent polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the oxetane oxygen and the protonated amine, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors for the protonated amine, likely resulting in moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The ionic nature of the hydrochloride salt will severely limit solubility in these solvents.[5] The lipophilic difluorophenyl group alone is insufficient to overcome the strong ionic interactions.

-

Experimental Determination of the Solubility Profile

A robust experimental plan is essential to accurately quantify the solubility of 3-(2,6-difluorophenyl)oxetan-3-amine HCl. The following protocols are based on established industry standards and regulatory guidelines.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8][9] It is a reliable technique that allows for the determination of thermodynamic solubility.

Experimental Workflow for Aqueous Solubility

Caption: Shake-flask method for aqueous solubility.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[8]

-

Sample Preparation: Add an excess of 3-(2,6-difluorophenyl)oxetan-3-amine HCl to vials containing a known volume of each buffer. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[8][10] Agitate the samples for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.

Organic Solvent Solubility Determination

A similar shake-flask approach can be used to determine solubility in a range of organic solvents with varying polarities.

Experimental Workflow for Organic Solvent Solubility

Caption: Shake-flask method for organic solvent solubility.

Step-by-Step Protocol:

-

Solvent Selection: Choose a representative panel of organic solvents, including polar protic (e.g., methanol, ethanol), polar aprotic (e.g., dimethyl sulfoxide, acetonitrile), and nonpolar (e.g., ethyl acetate, dichloromethane, hexane) solvents.

-

Sample Preparation and Equilibration: Following the same principles as the aqueous solubility determination, add an excess of the compound to each solvent and allow it to equilibrate at a controlled temperature (e.g., 25 °C).

-

Phase Separation and Quantification: Separate the solid and analyze the supernatant using a validated HPLC-UV method.

Potentiometric Titration for pKa and pH-Dependent Solubility

Potentiometric titration is a powerful technique to determine the pKa of the ionizable amine group and to map the pH-solubility profile more finely.[12][13][14][15][16] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Logical Flow for pKa and pH-Solubility Determination

Caption: Potentiometric titration workflow.

Anticipated Solubility Profile: Data and Interpretation

The experimental data can be effectively summarized in tabular format for clear comparison.

Table 1: Predicted Aqueous Solubility of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl at 37 °C

| Buffer System | pH | Predicted Solubility (mg/mL) | Classification |

| Simulated Gastric Fluid | 1.2 | > 10 | Highly Soluble |

| Acetate Buffer | 4.5 | 1 - 10 | Soluble |

| Simulated Intestinal Fluid | 6.8 | 0.1 - 1 | Sparingly Soluble |

Interpretation: The high solubility at low pH is attributed to the fully protonated amine. As the pH approaches the pKa of the amine (likely in the range of 7-9), the proportion of the less soluble free base increases, leading to a significant drop in solubility.

Table 2: Predicted Solubility in Organic Solvents at 25 °C

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale |

| Methanol | 5.1 | > 20 | Polar protic, strong H-bonding |

| Ethanol | 4.3 | > 15 | Polar protic, good H-bonding |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 30 | Highly polar aprotic, strong H-bond acceptor |

| Acetonitrile | 5.8 | 5 - 15 | Polar aprotic, moderate interactions |

| Ethyl Acetate | 4.4 | < 1 | Moderately polar, poor for ionic salts |

| Dichloromethane | 3.1 | < 0.1 | Low polarity, unable to solvate ions |

| Hexane | 0.1 | < 0.01 | Nonpolar, incompatible with ionic salts |

Interpretation: The data will likely show a strong correlation between solvent polarity and solubility. The ionic nature of the hydrochloride salt dominates its solubility behavior, favoring polar solvents that can effectively solvate the charged species.

Implications for Drug Development

A comprehensive understanding of the solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine HCl has several critical implications for its development as a therapeutic agent:

-

Formulation Strategy: The pH-dependent aqueous solubility suggests that for oral administration, the formulation must ensure dissolution in the higher pH environment of the small intestine. Strategies such as the use of solubilizing excipients or the development of amorphous solid dispersions may be necessary.[11][17]

-

Route of Administration: The high solubility in aqueous solutions at low pH makes it a good candidate for parenteral formulations, provided stability is adequate.

-

Biopharmaceutics Classification System (BCS): The solubility data is a key component of the BCS classification, which helps to predict the in vivo performance of the drug.[6][17]

-

Process Chemistry: The solubility in organic solvents is crucial for designing efficient crystallization and purification processes.

Conclusion

The solubility profile of 3-(2,6-difluorophenyl)oxetan-3-amine HCl is a complex interplay of its constituent chemical moieties. The presence of the oxetane ring and the hydrochloride salt form are anticipated to confer good aqueous solubility at lower pH, a critical attribute for many drug candidates. However, the pH-dependent nature of its solubility and its poor solubility in nonpolar organic solvents present specific challenges and considerations for formulation and process development. The experimental protocols and theoretical framework presented in this guide provide a robust foundation for researchers and drug development professionals to thoroughly characterize this and similar molecules, enabling data-driven decisions that are crucial for advancing new chemical entities through the development pipeline.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Figshare.

- This compound (C9H9F2NO). PubChemLite.

- BCS Methodology: Solubility, Permeability & Dissolution.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Annex 4.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH.

- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Development of Methods for the Determin

- Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solving solubility issues in modern APIs. TAPI.

- Solubility of organic amine salts. Sciencemadness.org.

- Amine hydrochloride salts : a problem in polyurethane synthesis. theses.gla.ac.uk.

- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. ascendia-pharma.com.

- Amines salts are soluble in water but insoluble in organic solvent.This i.. Filo.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Are amines soluble or insoluble in w

- 24.2: Structure and Properties of Amines. Chemistry LibreTexts.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 6. fda.gov [fda.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. tapi.com [tapi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scite.ai [scite.ai]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agnopharma.com [agnopharma.com]

3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride: A Modern Scaffold for Drug Discovery

Introduction: The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paramount objective. The challenge is not merely to identify potent ligands for biological targets but to engineer molecules that possess the requisite physicochemical characteristics for clinical success. This compound emerges as a compound of significant interest, not from a long history of application, but from the strategic combination of two powerful medicinal chemistry motifs: the oxetane ring and the 2,6-difluorophenyl group.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying scientific rationale for its design and potential application. As Senior Application Scientists, our goal is to illuminate the "why"—the causal links between molecular structure, physicochemical properties, and strategic value in drug development programs.

PART 1: Core Compound Properties and Data

A foundational understanding begins with the compound's basic identifiers and properties. This data serves as the cornerstone for all subsequent experimental and analytical work.

| Property | Value |

| CAS Number | 2442223-81-0 |

| Molecular Formula | C₉H₁₀F₂NO · HCl |

| Molecular Weight | 237.65 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be high in aqueous solutions |

| pKa (Amine) | Predicted to be lower than acyclic analogs |

PART 2: The Scientific Rationale: A Synthesis of Enabling Moieties

The true value of this compound lies in the synergistic interplay of its constituent parts. The decision to incorporate an oxetane ring or a difluorophenyl group is a deliberate choice aimed at overcoming common challenges in drug development.

The Oxetane Ring: A "Metabolic Steering" Group and Solubility Enhancer

The four-membered oxetane ring has gained significant traction as a versatile tool in medicinal chemistry.[1][2] Its incorporation is a strategic move to impart several beneficial properties:

-

Improved Metabolic Stability: A primary driver for using oxetanes is to direct metabolism away from pathways catalyzed by cytochrome P450 (CYP450) enzymes.[3] Most drug-drug interactions (DDIs) arise from the inhibition or induction of specific CYP isozymes.[3] By introducing the sterically constrained and polar oxetane, chemists can shield metabolically labile sites or present a less favorable substrate for CYP enzymes, thus improving a compound's half-life and reducing DDI risk.[3]

-

Enhanced Aqueous Solubility: The polar oxygen atom within the constrained ring acts as a strong hydrogen bond acceptor, often leading to a significant, and sometimes dramatic, increase in aqueous solubility compared to non-polar analogs like a gem-dimethyl or cyclobutyl group.[1][4] This is a critical parameter for achieving good oral bioavailability.

-

Modulation of Amine Basicity: When placed adjacent to an amine, as in this compound, the electron-withdrawing nature of the oxetane's oxygen atom attenuates the basicity (lowers the pKa) of the amine.[1][5] This is a crucial tactic to fine-tune a molecule's ionization state at physiological pH, which can reduce off-target effects (e.g., hERG channel binding) and optimize cell permeability.[5]

-

Vectorial Exit in Lipophilic Pockets: The compact, polar, and three-dimensional nature of the oxetane allows it to serve as a "hydrophilic vector," enabling a molecule to extend out of a greasy binding pocket towards the solvent-exposed surface without introducing excessive lipophilicity.[4]

The 2,6-Difluorophenyl Moiety: A Tool for Metabolic Blocking and Conformational Control

The strategic placement of fluorine atoms on an aromatic ring is a time-tested strategy in drug design. The 2,6-difluoro substitution pattern is particularly noteworthy:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the positions ortho to the point of attachment (the C-F bonds flank the bond to the oxetane ring) effectively blocks aromatic hydroxylation at those sites, a common route of metabolism.

-

Conformational Restriction: The steric bulk of the two ortho-fluorine atoms restricts the rotation of the phenyl ring relative to the oxetane. This conformational lock can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for its target.

-

Modulation of Electronics: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which can alter its interaction with biological targets (e.g., reducing unwanted π-π stacking) and modulate the pKa of the proximal amine.

PART 3: Synthesis and Analytical Protocols

A robust and scalable synthetic route coupled with validated analytical methods are prerequisites for advancing any compound in a research program.

Proposed Synthetic Pathway

While specific literature for this exact molecule is sparse, a plausible synthetic route can be extrapolated from patents detailing the synthesis of structurally related compounds, such as 3-(difluoromethyl)oxetane-3-amine hydrochloride.[6] The proposed pathway involves the construction of the key C-C bond followed by deprotection steps.

Step-by-Step Methodology (Conceptual):

-

Preparation of the Aryl Nucleophile: 1,3-difluorobenzene is subjected to ortho-lithiation using a strong base like n-butyllithium at low temperature (-78 °C) to generate a highly reactive 2,6-difluorophenyl lithium species.

-

Nucleophilic Addition: The protected oxetan-3-one derivative (e.g., with a tert-butanesulfinamide group to form a ketimine) is dissolved in an aprotic solvent like THF. The freshly prepared 2,6-difluorophenyl lithium is then added dropwise to the solution, leading to the formation of the crucial carbon-carbon bond.

-

Deprotection and Salt Formation: The resulting protected amine intermediate is treated with a strong acid, such as hydrochloric acid in dioxane or methanol. This cleaves the protecting group (e.g., the tert-butylsulfinyl group) and concurrently forms the hydrochloride salt, which often aids in purification via crystallization.

Quality Control: Analytical Methodologies

Ensuring the identity, purity, and stability of the synthesized compound is critical. The following are standard, self-validating protocols for lot release and characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for quantifying the analyte and detecting potential impurities.

-

Principle: The compound is separated from impurities on a reverse-phase column based on polarity, and its concentration is measured by its absorbance of UV light.[7]

-

Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution using A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm, with secondary monitoring at 220 nm.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of the compound in 50:50 acetonitrile:water.

-

Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

-

Dissolve test samples in the same diluent to a target concentration of ~50 µg/mL and filter through a 0.22 µm syringe filter before injection.

-

-

Validation: The method is validated by assessing linearity (R² > 0.999), accuracy (spike recovery of 98-102%), precision (%RSD < 2%), and limit of detection (LOD).

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides unambiguous confirmation of the compound's molecular weight.

-

Principle: The compound is first separated by HPLC and then ionized and detected by a mass spectrometer, which measures its mass-to-charge ratio (m/z).

-

Instrumentation: An LC-MS system, typically coupling the HPLC setup from Protocol 1 to a quadrupole or time-of-flight (TOF) mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at approximately m/z 202.08.

-

Data Analysis: The extracted ion chromatogram for the target m/z should correspond to the major peak in the UV chromatogram, confirming its identity.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Precision Engineering of Drug Scaffolds: The Oxetane Amine Advantage

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect—adding a methyl group to boost potency—often comes at the cost of increased lipophilicity (LogP) and metabolic liability. The oxetane amine moiety has emerged as a superior alternative, offering a unique "conformational lock" that restricts bond rotation while simultaneously lowering LogD and modulating basicity.[1] This guide analyzes the structural and synthetic utility of oxetane amines, specifically 3-aminooxetanes and spirocyclic oxetane amines, as high-value bioisosteres for gem-dimethyl, carbonyl, and morpholine groups.[1][2]

Part 1: The Physicochemical Rationale[3]

The "Gem-Dimethyl" vs. Oxetane Paradigm

The gem-dimethyl group is a classic tool for introducing steric bulk to restrict conformation (the Thorpe-Ingold effect). However, it adds lipophilicity.[1][3] The oxetane ring (C3H6O) is isosteric to the gem-dimethyl group in terms of steric volume but introduces a profound electronic shift.

-

Lipophilicity (LogD): Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0–1.3 units due to the polarity of the ether oxygen.

-

Metabolic Stability: The oxetane ring blocks metabolic "soft spots." Unlike the labile methyl protons of a gem-dimethyl group, the C-H bonds on the oxetane ring are deactivated toward CYP450 oxidation due to the electron-withdrawing oxygen.

Basicity Modulation (The pKa Cliff)

One of the most critical applications of oxetane amines is the modulation of amine basicity. High basicity in drug molecules often correlates with hERG channel inhibition (cardiotoxicity) and poor membrane permeability (if highly ionized).[1]

-

Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine.

-

Impact: This reduces the pKa of the amine by 2.5 to 3.0 units compared to the corresponding cyclohexyl or gem-dimethyl analogs.

-

Result: A piperidine nitrogen that might normally have a pKa of ~9.5 can be modulated to ~6.5–7.0 when spiro-fused to an oxetane, ensuring a higher fraction of neutral species at physiological pH (7.[1]4) and improving passive permeability.

Conformational Restriction Mechanics

Oxetanes are not perfectly flat; they exhibit a slight pucker (approx.[1] 8.7°).[1] However, compared to cyclobutane (pucker ~30°), they are relatively planar.[1] When substituted at the 3-position, the oxetane ring acts as a rigid spacer that directs substituent vectors with high precision.

Table 1: Comparative Physicochemical Metrics

| Feature | Gem-Dimethyl (–C(Me)2–) | Cyclobutane | Oxetane |

| Steric Volume | Medium | Medium | Medium (Similar to gem-dimethyl) |

| LogP Impact | Increases (+0.5 to +0.8) | Increases | Decreases (-0.5 to -1.3) |

| H-Bonding | None | None | Acceptor (Lewis Base) |

| Metabolic Liability | High (Methyl oxidation) | Medium | Low (Blocked) |

| pKa Effect on Amine | Negligible | Slight decrease | Significant decrease (-3 units) |

Part 2: Synthetic Architecture

Synthesizing 3,3-disubstituted oxetanes and 3-aminooxetanes has historically been challenging due to ring strain (~106 kJ/mol).[1] However, recent "strain-release" methodologies have revolutionized access to these scaffolds.[1]

Strategic Synthesis: The Strain-Release Protocol

A robust, modern approach for synthesizing 3-aminooxetanes—specifically as amide bioisosteres—utilizes the reaction of oxetan-3-one with benzotriazole to form a "spring-loaded" intermediate.[4][5][6] This method, highlighted by Soós et al. (2024), avoids harsh conditions that might open the ring.[1]

Experimental Protocol: Synthesis of 3-Aminooxetanes via Benzotriazole Adducts

Objective: Synthesis of a 3-substituted-3-aminooxetane from oxetan-3-one.

Reagents:

-

Benzotriazole (BtH)[1]

-

Grignard reagent (R-MgBr) or Organozinc reagent[1]

-

Solvent: Dichloromethane (DCM) and THF (anhydrous)[1]

Step-by-Step Methodology:

-

Formation of the Aminal (Spring-Loaded Intermediate):

-

Dissolve oxetan-3-one (1.0 equiv) and benzotriazole (1.0 equiv) in DCM (0.5 M).

-

Add the secondary amine (1.0 equiv) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4 hours. The benzotriazole acts as a temporary leaving group, forming a stable aminal precipitate or solution.[1]

-

Purification: If precipitated, filter and wash with cold ether.[1] If soluble, concentrate in vacuo.[1] (Note: These intermediates are generally stable).[1]

-

-

Nucleophilic Displacement (Strain-Release):

-

Dissolve the benzotriazole-aminal intermediate in anhydrous THF under Argon.

-

Cool to 0 °C.

-

Slowly add the Grignard reagent (R-MgBr, 1.2 equiv) or Organozinc reagent.[1]

-

Mechanism:[1][5][7][10] The organometallic reagent coordinates to the oxygen, facilitating the departure of the benzotriazole anion while the nucleophile attacks the C3 position.

-

Stir for 2–4 hours, monitoring by TLC/LCMS.

-

-

Work-up:

Visualizing the Synthetic Logic

Figure 1: Strain-release driven synthesis of amino-oxetanes, leveraging the reactivity of the oxetan-3-one core without compromising ring integrity.[4][5][6]

Part 3: Case Studies in Optimization

Case Study 1: Metabolic Stability & Solubility (GNE-555)

Challenge: In the development of mTOR inhibitors, early leads containing gem-dimethyl groups suffered from rapid oxidative metabolism (CYP3A4) and poor aqueous solubility. Oxetane Solution: Genentech researchers replaced the gem-dimethyl/THF moiety with a methoxymethyl-oxetane .[11] Outcome:

-

Solubility: Drastically improved due to the lower LogD (1.9).

-

Metabolic Stability: The oxetane ring blocked the metabolic soft spot, reducing intrinsic clearance.[1]

-

Potency: Maintained Ki = 1.5 nM, validating that the oxetane did not disrupt the binding pose.

Case Study 2: The Amide Bioisostere (Ketoconazole Analog)

Challenge: Ketoconazole is associated with hepatotoxicity, partly linked to metabolites derived from its piperazine/amide regions.[1][4] Oxetane Solution: Application of the Soós protocol (described above) to replace the amide linkage with an amino-oxetane linker. Outcome:

-

Bioisosterism: The amino-oxetane mimicked the planar geometry and dipole of the amide bond (carbonyl oxygen ≈ oxetane oxygen).

-

Safety: The analog avoided the formation of the toxic piperazino metabolite while retaining biochemical activity.[4]

Part 4: Decision Framework for Medicinal Chemists

When should you deploy an oxetane amine? Use this logic flow to determine applicability.

Figure 2: Decision matrix for incorporating oxetane amines in lead optimization campaigns.

References

-

Carreira, E. M., et al. (2006).[1][3][9] "Oxetanes as Promising Modules in Drug Discovery."[3][8][11][12][13][14][15][16] Angewandte Chemie International Edition. Link[1]

-

Wuitschik, G., et al. (2010).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. Link[1]

-

Soós, T., et al. (2024).[1] "Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres." Angewandte Chemie International Edition. Link[1]

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][17][3][8][10][18] Chemical Reviews. Link[1]

-

Barnes-Seeman, D., et al. (2013).[1] "Metabolic Stability and Properties of Oxetanes." ACS Medicinal Chemistry Letters. Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 6. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Oxetanes - Enamine [enamine.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

The Ascendance of 3-Aryl-Oxetan-3-Amine Scaffolds: A Technical Guide for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the sp³-rich motifs that have garnered significant attention, the 3-aryl-oxetan-3-amine framework has emerged as a particularly promising structural element. This guide provides an in-depth technical exploration of this scaffold, moving beyond a cursory overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore the nuanced impact on critical drug-like properties, and illuminate the therapeutic potential of this versatile core.

Introduction: The Oxetane Motif as a Strategic Design Element

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1] Its unique combination of properties, including high polarity, low molecular weight, and a distinct three-dimensional geometry, offers a powerful tool to overcome common challenges in drug development.[2] Unlike its more strained counterpart, the epoxide, the oxetane ring generally exhibits greater chemical stability, while still influencing molecular conformation and properties in a predictable manner.[3]

The strategic incorporation of an oxetane can lead to significant improvements in:

-

Aqueous Solubility: The polar nature of the ether oxygen enhances interactions with water, often leading to a marked increase in solubility compared to non-polar bioisosteres.[4]

-

Metabolic Stability: The oxetane core can block sites of metabolism, particularly oxidation of adjacent methylene groups, by acting as a less lipophilic and more stable alternative to the commonly used gem-dimethyl group.[5]

-

Lipophilicity (LogD): By replacing lipophilic groups, the oxetane moiety can reduce a compound's overall lipophilicity, which is often beneficial for optimizing pharmacokinetic profiles.[4]

-

Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of proximal amines, a crucial factor in mitigating off-target effects, such as hERG inhibition, and improving cell permeability.[6]

The 3-aryl-oxetan-3-amine scaffold, in particular, has gained traction as it combines the benefits of the oxetane ring with the ability to project a vector for interaction with biological targets through the aryl and amine functionalities. This specific arrangement allows for fine-tuning of structure-activity relationships (SAR) while maintaining desirable physicochemical properties.

Synthetic Strategies for 3-Aryl-Oxetan-3-Amine Derivatives

The accessibility of key building blocks is a critical enabler for the widespread adoption of any chemical scaffold in drug discovery. Fortunately, robust synthetic routes to 3-aryl-oxetan-3-amine derivatives have been developed, with oxetan-3-one being a common and commercially available starting material.[7]

Key Synthetic Pathways

A prevalent and versatile approach to the synthesis of 3-aryl-oxetan-3-amines involves the nucleophilic addition of an organometallic aryl species to oxetan-3-one, followed by functional group manipulations to install the amine.

Experimental Protocol: Synthesis of a 3-Aryl-3-Hydroxyoxetane Intermediate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired aryl bromide (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

Addition to Oxetan-3-one: To the aryllithium solution, add a solution of oxetan-3-one (1.1 eq.) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyoxetane.[8]

From the 3-aryl-3-hydroxyoxetane intermediate, the amine functionality can be introduced through various methods, including a Ritter reaction or a Mitsunobu reaction followed by deprotection.

A more direct approach involves the Strecker synthesis starting from oxetan-3-one.

Experimental Protocol: Strecker Synthesis of a 3-Aryl-3-Amino-Oxetane Precursor

-

Formation of the α-Aminonitrile: In a suitable solvent such as methanol, combine oxetan-3-one (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and a cyanide source like trimethylsilyl cyanide (TMSCN) (1.2 eq.).

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis of the Nitrile: The resulting α-aminonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding amino acid or, after decarboxylation, the target 3-amino-oxetane derivative. Basic hydrolysis is often preferred to avoid potential ring-opening of the oxetane under strong acidic conditions.[3]

The choice of synthetic route will depend on the desired substitution pattern and the compatibility of other functional groups within the molecule.

Visualization of Synthetic Workflow

Sources

- 1. Oxetanes - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Procedure for converting 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to free base

Efficient Conversion of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to its Free Base for Drug Discovery Applications

Introduction: The Strategic Importance of Free Base Amines

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, thereby improving key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] Specifically, 3-(2,6-Difluorophenyl)oxetan-3-amine is a valuable building block, combining the benefits of the strained oxetane ring with the metabolic resistance and unique conformational constraints imparted by the 2,6-difluorophenyl group.[3][4]

This compound is most commonly supplied and stored as a hydrochloride (HCl) salt. Amine salts are generally crystalline, stable solids with enhanced water solubility compared to their neutral counterparts.[5] However, for many synthetic transformations, such as nucleophilic additions, amide couplings, or reductive aminations, the reactive form of the amine—the neutral "free base"—is required.[6] The protonated nitrogen of the HCl salt is non-nucleophilic and must be deprotonated to liberate the lone pair of electrons necessary for reaction.

This application note provides a comprehensive, field-proven protocol for the efficient and high-yielding conversion of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl to its free base form. We will delve into the chemical principles, provide a detailed step-by-step methodology, and offer troubleshooting guidance to ensure reproducible success for researchers, scientists, and drug development professionals.

Foundational Principles: The Chemistry of Deprotonation

The conversion is a straightforward acid-base reaction. The amine hydrochloride salt exists as a protonated ammonium cation with a chloride counter-ion. To generate the neutral free base, a base stronger than the amine itself is introduced to abstract the acidic proton.

R-NH₃⁺Cl⁻ + Base → R-NH₂ + Base-H⁺ + Cl⁻

The critical parameter for this conversion is the pH of the aqueous solution. To ensure complete deprotonation, the pH must be raised significantly above the pKa of the conjugate acid of the amine (the R-NH₃⁺ species). A widely accepted rule in practice is to adjust the pH to at least two units above the amine's pKa, which shifts the equilibrium overwhelmingly in favor of the free base form.[7] While the exact pKa of 3-(2,6-Difluorophenyl)oxetan-3-amine is not readily published, we can estimate it to be lower than typical aliphatic amines (pKa ~10-11) due to the electron-withdrawing effects of the difluorophenyl ring. A target pH of 9-10 is therefore a robust choice to ensure complete conversion.

Safety, Materials, and Reagent Properties

Critical Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-(2,6-Difluorophenyl)oxetan-3-amine HCl: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[8][9]

-

Sodium Hydroxide/Sodium Bicarbonate: Corrosive/caustic. Handle with care to avoid skin and eye burns.

-

Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and volatile. Keep away from ignition sources. Work in a fume hood to avoid inhaling vapors.

Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work.[10][11][12]

Equipment and Reagents

| Equipment | Reagents |

| Magnetic stir plate and stir bar | 3-(2,6-Difluorophenyl)oxetan-3-amine HCl |

| Erlenmeyer flasks (various sizes) | Deionized Water |

| Separatory funnel (e.g., 250 mL) | Saturated aqueous sodium bicarbonate (NaHCO₃) solution |

| Round-bottom flask | or 1 M Sodium hydroxide (NaOH) solution |

| Rotary evaporator | Ethyl acetate (EtOAc) or Dichloromethane (DCM) |

| pH paper or calibrated pH meter | Brine (saturated aqueous NaCl solution) |

| Glass funnel and filter paper | Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) |

Reagent Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 3-(2,6-Difluorophenyl)oxetan-3-amine HCl | C₉H₁₀ClF₂NO | 221.63 | White to off-white solid |

| 3-(2,6-Difluorophenyl)oxetan-3-amine (Free Base) | C₉H₉F₂NO | 185.17[13] | Expected to be an oil or low-melting solid |

Experimental Protocol: Step-by-Step Conversion

This protocol is designed for a 1-gram scale but can be adjusted proportionally.

Workflow Overview

Caption: Workflow for free base conversion.

Detailed Procedure

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 3-(2,6-Difluorophenyl)oxetan-3-amine HCl in 20 mL of deionized water. Stir with a magnetic stir bar until the solid is fully dissolved.

-

Basification: While stirring, slowly add saturated aqueous sodium bicarbonate solution dropwise to the dissolved amine salt. Monitor the pH of the aqueous solution using pH paper or a calibrated meter. Continue adding the basic solution until the pH is stable between 9 and 10.

-